molecular formula C27H37NO2 B1244553 (3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

Cat. No. B1244553
M. Wt: 407.6 g/mol
InChI Key: UMYFIUGQWGBKLX-MMJNJZBSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one is a natural product found in Actinoalloteichus cyanogriseus with data available.

Scientific Research Applications

Synthetic Routes and Derivatives

  • Epoxidation and Azide Formation : A study by Ferrier and Stütz (1990) on the epoxidation of a related compound suggests a novel access to 3-aminoinosose derivatives, hinting at potential applications in synthesizing complex organic compounds like hydroxyvalidamine and validamine (Ferrier & Stütz, 1990).

  • Metal Carbonyl Complexes : Loset and Roulet (1985) explored the interaction of similar compounds with metal carbonyls, leading to various complexes. This research may provide insights into the applications of our compound in forming metal-organic frameworks or catalysts (Loset & Roulet, 1985).

Analytical Techniques

  • Mass Spectrometry : Engel et al. (1978) examined the mass spectra of related compounds, which is crucial for the analytical characterization and structural elucidation of such complex molecules (Engel et al., 1978).

Chemical Synthesis and Reactions

  • Synthesis of 3-Carboxy Derivatives : Krow, Lin, and Yu (2005) improved syntheses of related 2-azabicyclo[2.1.1]hexanes, which could be relevant for synthesizing derivatives of the compound (Krow, Lin, & Yu, 2005).

  • Oxygen-Containing Analogs : Beckwith and Glover (1987) determined the rates of ring-closure of oxygen-containing analogs of a similar compound, highlighting synthetic pathways that might be applicable (Beckwith & Glover, 1987).

  • Oligo(triacetylene) Derivatives : Nierengarten (2004) prepared related derivatives, indicating possible applications in polymer science or materials engineering (Nierengarten, 2004).

Stereochemistry and Configurations

  • Enacyloxins Stereochemistry : Takeuchi et al. (2001) determined the absolute configuration of enacyloxins, which could be relevant for the stereochemical analysis of the compound (Takeuchi et al., 2001).

  • Silicon-Containing Compounds in Synthesis : Fleming and Lawrence (1998) used silicon-containing compounds for stereocontrol in organic synthesis. This approach might be applicable in the synthesis or modification of the compound (Fleming & Lawrence, 1998).

properties

Product Name

(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

Molecular Formula

C27H37NO2

Molecular Weight

407.6 g/mol

IUPAC Name

(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

InChI

InChI=1S/C27H37NO2/c1-4-5-6-7-17-25-18-11-8-14-23(2)15-9-12-19-26(29)22-21-24(3)16-10-13-20-27(30)28-25/h6-16,19-21,25-26,29H,4-5,17-18,22H2,1-3H3,(H,28,30)/b7-6+,11-8+,15-9+,16-10+,19-12-,20-13+,23-14+,24-21+

InChI Key

UMYFIUGQWGBKLX-MMJNJZBSSA-N

Isomeric SMILES

CCC/C=C/CC1C/C=C/C=C(/C=C/C=C\C(C/C=C(/C=C/C=C/C(=O)N1)\C)O)\C

Canonical SMILES

CCCC=CCC1CC=CC=C(C=CC=CC(CC=C(C=CC=CC(=O)N1)C)O)C

synonyms

GT32-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 2
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 3
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 4
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 5
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one
Reactant of Route 6
(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.